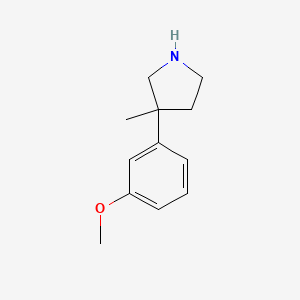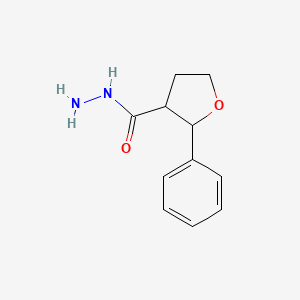
2-Phenyloxolane-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyloxolane-3-carbohydrazide is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes an oxolane ring and a carbohydrazide group, making it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Phenyloxolane-3-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of dimethyl carbonate with hydrazine hydrate. This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents. The process may include additional purification steps, such as crystallization or distillation, to achieve high purity levels suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyloxolane-3-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carbohydrazide group, which can act as a nucleophile or electrophile depending on the reaction conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Phenyloxolane-3-carbohydrazide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenyloxolane-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits succinate dehydrogenase, disrupting the fungal cell’s energy production. This inhibition is facilitated by the compound’s ability to bind to the enzyme’s active site, preventing its normal function .
Vergleich Mit ähnlichen Verbindungen
Carbohydrazide: A simpler analog with similar reactivity but lacking the oxolane ring.
Phenylhydrazine: Shares the phenyl group but differs in its overall structure and reactivity.
Oxolane derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness: 2-Phenyloxolane-3-carbohydrazide stands out due to its combination of the oxolane ring and carbohydrazide group, providing unique reactivity and versatility in chemical synthesis. This combination allows for a broader range of applications compared to its simpler analogs .
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2-phenyloxolane-3-carbohydrazide |
InChI |
InChI=1S/C11H14N2O2/c12-13-11(14)9-6-7-15-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2,(H,13,14) |
InChI-Schlüssel |
NWKLPUKIUCFNBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(C1C(=O)NN)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate](/img/structure/B12312465.png)

![11-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12312479.png)
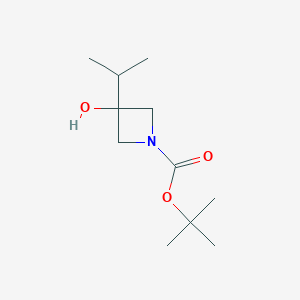
![5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B12312497.png)
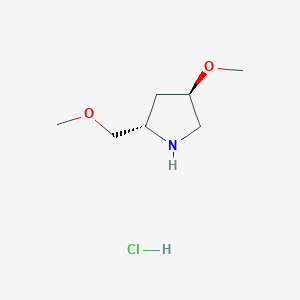
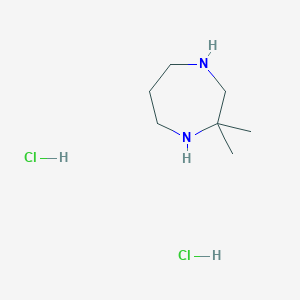
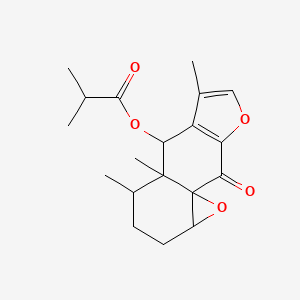
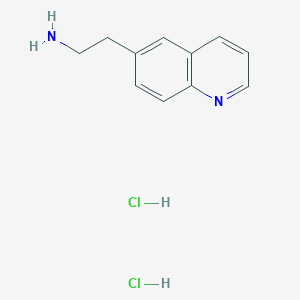
![6-(Chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12312521.png)

![7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)-2H,3H,4H,6H-pyrimido[4,5-d][1,3]diazine-2,4-dione](/img/structure/B12312530.png)

